ácidos biliares monohidróxi, álcoois e derivados

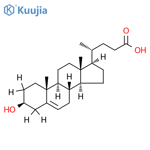

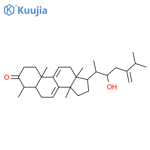

Monohydroxy bile acids, alcohols, and their derivatives are crucial components in the digestive system of mammals, playing a significant role in cholesterol metabolism and fat emulsification. These molecules are primarily produced by the liver and converted from cholesterol through enzymatic processes involving key enzymes such as cholesterol 7α-hydroxylase.

Monohydroxy bile acids, specifically deoxycholic acid (DCA), chenodeoxycholic acid (CDCA), and their corresponding alcohols, are well-known for their structural diversity. They exhibit a wide range of biological activities including the stimulation of intestinal lipid absorption, regulation of bile flow, and interaction with nuclear receptors like FXR (Farnesoid X Receptor). The derivatives of these compounds often modify their functional groups to enhance specific bioactivities or improve pharmaceutical properties.

In medical applications, these molecules are studied for their potential in treating conditions such as cholestatic liver disease, gallstone formation, and non-alcoholic fatty liver disease. Additionally, research on bile acid analogs focuses on developing drugs that can modulate bile acid signaling pathways, providing therapeutic benefits across various diseases.

| Estrutura | Nome químico | CAS | MF |

|---|---|---|---|

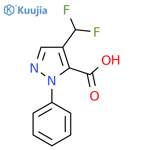

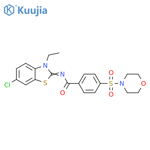

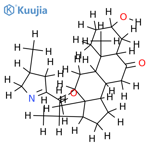

|

3beta-3,29-Dihydroxy-15-oxo-24,25,26-trinorlanosta-8,16-dien-23-oic acid | 61185-14-6 | C26H38O5 |

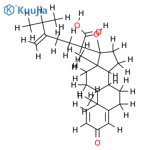

|

24-Hydroxy-29-norlanosta-8,25-dien-3-ol | 174284-98-1 | C29H48O3 |

|

bendigole B | 1050545-77-1 | C23H32O3 |

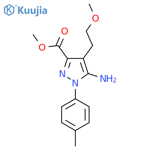

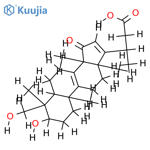

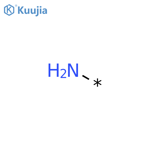

|

(3beta,5alpha,20R,25R)-form-21-(3,4-Dihydro-3-methyl-2H-pyrrol-5-yl)-3-hydroxy-20-methylpregnane-6,21-dione | 145920-88-3 | C27H41NO3 |

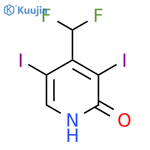

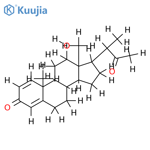

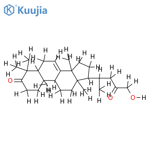

|

chabrolosteroid H | 1002106-71-9 | C28H40O4 |

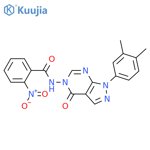

|

N/A | 132278-42-3 | C26H40O2 |

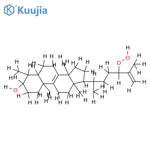

|

toonaciliatin L | 1142886-14-3 | C27H42O3 |

|

cholenic acid-d4 | 2770684-32-5 | C24H38O3 |

|

(5α,22S,24R)-22-Hydroxyergostan-3-one | 208586-82-7 | C28H48O2 |

|

24-Methylene-29-norlanosta-7,9(11)-diene-3,22-diol; (3α,22R)-form, 3-Ketone | 1264678-42-3 | C30H46O2 |

Literatura Relacionada

-

Bin Zhao,Feng Chen,Qiwei Huang,Jinlong Zhang Chem. Commun., 2009, 5115-5117

-

Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122

-

Eisuke Ohta,Hiroki Higuchi,Hidetoshi Kawai,Kenshu Fujiwara,Takanori Suzuki Org. Biomol. Chem., 2005,3, 3024-3031

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

-

Hui Ming Ge,Wei Yun Zhang,Gang Ding,Patchareenart Saparpakorn,Yong Chun Song,Supa Hannongbua,Ren Xiang Tan Chem. Commun., 2008, 5978-5980

Fornecedores recomendados

-

Jinan Hanyu Chemical Co.,Ltd.Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Enjia Trading Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Taian Jiayue Biochemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

-

钜澜化工科技(青岛)有限公司Factory Trade Brand reagentsNatureza da empresa: Private enterprises

-

Suzhou Senfeida Chemical Co., LtdFactory Trade Brand reagentsNatureza da empresa: Private enterprises

Produtos recomendados